N'-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a cyano group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-cyano-3-(2-hydroxyphenyl)acrylohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by acidic or basic catalysts depending on the desired reaction pathway.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert the cyano group to an amine group, significantly changing the compound’s chemical behavior.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzylidene group may facilitate binding to hydrophobic pockets, while the cyano and hydroxyphenyl groups could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide: This compound shares the chlorobenzylidene group but differs in the presence of a hydroxycyclohexyl group instead of the cyano and hydroxyphenyl groups.
3,4-Dimethoxyphenethylamine:
Uniqueness
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C17H12ClN3O2 |
---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12ClN3O2/c18-15-7-5-12(6-8-15)11-20-21-17(23)14(10-19)9-13-3-1-2-4-16(13)22/h1-9,11,22H,(H,21,23)/b14-9+,20-11+ |
Clave InChI |
AXRKMEMYDOAAFS-KDELRPQBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N/N=C/C2=CC=C(C=C2)Cl)O |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NN=CC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.